Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Asymmetric synthesis Chiral synthon Enzymatic resolution

Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 13353-12-3; MFCD18431765) is a bicyclic γ-lactone bearing a bridgehead methyl ester on a fused cyclopropane ring. With a molecular formula of C₇H₈O₄ and molecular weight of 156.14 g/mol, this compound belongs to the 1-alkoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane class—a family of trisubstituted cyclopropane chiral synthons employed in the synthesis of conformationally constrained amino acids, nucleoside analogues with antiherpetic activity, and thromboxane receptor antagonists.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 13353-12-3
Cat. No. B12009571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
CAS13353-12-3
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC1COC2=O
InChIInChI=1S/C7H8O4/c1-10-5(8)7-2-4(7)3-11-6(7)9/h4H,2-3H2,1H3
InChIKeyGLYZNWSIEZCYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 13353-12-3): Procurement-Grade Overview of a Conformationally Restricted Bicyclic Lactone-Ester Intermediate


Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 13353-12-3; MFCD18431765) is a bicyclic γ-lactone bearing a bridgehead methyl ester on a fused cyclopropane ring [1]. With a molecular formula of C₇H₈O₄ and molecular weight of 156.14 g/mol, this compound belongs to the 1-alkoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane class—a family of trisubstituted cyclopropane chiral synthons employed in the synthesis of conformationally constrained amino acids, nucleoside analogues with antiherpetic activity, and thromboxane receptor antagonists [2][3]. The compound is supplied as a racemic mixture at purities of 95–98% from major chemical vendors including Sigma-Aldrich (AldrichCPR) and Leyan [4].

Why Generic Substitution Is Not Straightforward for Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 13353-12-3)


The 1-alkoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane scaffold is not a commodity building block amenable to simple ester-for-ester interchange. The bridgehead ester at C1 sits at the junction of a fused cyclopropane and γ-lactone, creating a sterically and electronically unique environment that governs both the reactivity of the lactone carbonyl and the accessibility of the cyclopropane for ring-opening transformations [1]. The choice of ester—methyl versus ethyl, tert-butyl, or free acid—directly impacts enantioselective synthesis efficiency: the methyl ester, prepared via cycloalkylation of dimethyl malonate with chiral epichlorohydrin, delivers 93.4% ee but only 36% yield, whereas the corresponding ethyl ester can be enzymatically resolved to 98.0% ee with 75% yield [2][3]. Furthermore, the methyl ester's lower lipophilicity (LogP –0.28) compared to the ethyl ester (XLogP3-AA 0.5) alters chromatographic behavior and downstream partitioning during multi-step sequences [4]. These differences are not cosmetic—they determine which synthetic route is viable and what enantiomeric purity is achievable for a given downstream target.

Quantitative Differentiation Evidence for Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 13353-12-3) Versus Closest Analogs


Enantioselective Synthesis Efficiency: Methyl Ester (Chiral Pool) vs. Ethyl Ester (Enzymatic Resolution)

The methyl ester of 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, when prepared via cycloalkylation of dimethyl malonate with enantiopure (R)-epichlorohydrin (Pirrung method), achieves 93.4% enantiomeric excess but with a limited isolated yield of only 36% [1]. In contrast, the racemic ethyl ester analog can be resolved using lipase Amano PS in a biphasic system to afford the (1S,5R)-enantiomer at 98.0% ee with 75% yield [2]. This represents a 4.6 percentage-point advantage in enantiomeric purity and a 39 percentage-point advantage in yield for the ethyl ester/enzymatic approach. However, when the target synthesis requires a methyl ester specifically—for example, when downstream chemistry exploits methyl ester lability or when the methyl ester serves as a precursor to the free carboxylic acid—the chiral-pool route remains the most direct entry to enantioenriched material.

Asymmetric synthesis Chiral synthon Enzymatic resolution

Molecular Weight and Atom Economy: Methyl Ester (C₇H₈O₄) vs. Ethyl Ester (C₈H₁₀O₄)

The methyl ester (MW 156.14 g/mol, C₇H₈O₄) is 14.02 Da lighter than the corresponding ethyl ester (MW 170.16 g/mol, C₈H₁₀O₄), representing an 8.2% reduction in molecular weight [1]. This difference is significant in multi-kilogram API syntheses where the ester group is ultimately cleaved: the methyl ester contributes a lower mass fraction of sacrificial protecting group to the overall process mass intensity (PMI). Additionally, the methyl ester possesses 2 rotatable bonds versus 3 for the ethyl ester, reducing conformational flexibility at the ester terminus [1].

Atom economy Process chemistry Scale-up

Lipophilicity and Chromato graphic Behavior: Methyl Ester (LogP –0.28) vs. Ethyl Ester (XLogP3-AA 0.5)

The methyl ester exhibits a predicted LogP of –0.2775 with a polar surface area (PSA) of 52.6 Ų, while the ethyl ester has a computed XLogP3-AA of 0.5 [1][2]. This difference of approximately 0.78 log units corresponds to a roughly 6-fold difference in octanol-water partition coefficient, meaning the ethyl ester is significantly more lipophilic. In practical terms, the methyl ester elutes earlier on reversed-phase HPLC and exhibits different solubility behavior in aqueous-organic solvent systems, which can be exploited for diastereomer separation or intermediate purification without needing to derivatize.

Lipophilicity Chromatographic separation Physicochemical profiling

Conformational Restriction: 3-Oxabicyclo[3.1.0]hexane Scaffold vs. Non-Constrained γ-Lactone or Cyclopropane Analogs

The 3-oxabicyclo[3.1.0]hexane scaffold presents a rigid bicyclic framework that conformationally locks the γ-lactone and cyclopropane into a single dominant envelope conformation [1]. In comparative studies of locked nucleoside analogues, the 3-oxabicyclo[3.1.0]hexane scaffold (I) was shown to provide a North-locked sugar conformation, and relocation of the oxygen atom to generate the 2-oxabicyclo[3.1.0]hexane template (II) produced a scaffold that more closely mimics the tetrahydrofuran ring of conventional nucleosides [2]. This contrasts with non-constrained γ-butyrolactones or monocyclic cyclopropane esters, which sample multiple conformations in solution and lack the defined spatial orientation of the ester and lactone functional groups. The bridgehead ester at C1 of the 3-oxabicyclo[3.1.0]hexane system places the alkoxycarbonyl group in a sterically encumbered environment that modulates both the rate and regioselectivity of nucleophilic ring-opening reactions compared to unconstrained esters [1].

Conformational constraint Scaffold design Medicinal chemistry

Validated Synthetic Utility: Documented Use as a Precursor to Conformationally Constrained Amino Acids and Biologically Active Scaffolds

The racemic methyl ester has been explicitly employed as the starting material for the synthesis of 1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane (2,3-methanohomoserine lactone), a conformationally constrained amino acid isostere, via an intramolecular carbenoid reaction followed by Curtius degradation, described as a 'rapid high yielding synthesis' [1]. Additionally, the broader 1-alkoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane class has been used for the synthesis of nucleoside analogues with potent antiherpetic activity [2] and for the preparation of HIV-1 protease inhibitory natural products including (RS)- and (R)-3-alkanoyl-5-hydroxymethyltetronic acid homologues . In each case, the methyl ester serves as a defined synthetic entry point where the ester group can be selectively manipulated (reduction, hydrolysis, or transesterification) without compromising the strained bicyclic core.

Constrained amino acids Nucleoside analogues HIV protease inhibitors

Commercial Availability and Purity Specifications Across Vendors

Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 13353-12-3) is commercially available from multiple established chemical suppliers. Sigma-Aldrich lists the compound under catalog number PH008518 (AldrichCPR) [1]. Leyan offers the compound at 98% purity (catalog no. 1708640) . AKSci supplies it at 95% minimum purity (catalog no. 2135CV) . In comparison, the enantiopure (1R,5S)-ethyl ester (CAS 184838-77-5) is available from suppliers such as AChemBlock and Fujifilm Wako at 95%+ purity, while the (1S,5R)-ethyl ester (CAS 145032-58-2) is available from ChemExpress . The methyl ester racemate is notably listed as an AldrichCPR product, indicating it is part of Sigma-Aldrich's curated compound portfolio, whereas the enantiopure ethyl esters are more commonly positioned as pharmaceutical impurity reference standards (e.g., Pregabalin Impurity 26, Brivaracetam Impurity 21) [2].

Procurement Vendor comparison Quality specifications

High-Value Application Scenarios for Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 13353-12-3) Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Constrained Amino Acid Isosteres (e.g., 2,3-Methanohomoserine Lactone)

Medicinal chemistry groups pursuing conformationally constrained amino acid building blocks for peptidomimetic design should procure the methyl ester specifically. Koskinen and Muñoz (1990) demonstrated a rapid, high-yielding synthesis of N-Boc-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane directly from this compound via intramolecular carbenoid cyclization of a malonate derivative followed by Curtius degradation [1]. The methyl ester's –0.28 LogP facilitates aqueous workup of the polar Curtius rearrangement intermediates, and its lower molecular weight compared to the ethyl ester improves atom economy across the multi-step sequence. The rigid bicyclic scaffold imposes conformational constraint on the resulting amino acid, a property that cannot be replicated with monocyclic γ-lactam or cyclopropane amino acid analogs.

Racemic Scaffold Supply for Early-Stage Antiviral Nucleoside Analogue Programs

Research programs targeting North-locked nucleoside analogues for antiviral applications can utilize the racemic methyl ester as an economical entry point. Ludek and Marquez (2012) established that the 3-oxabicyclo[3.1.0]hexane scaffold serves as a precursor to conformationally locked nucleoside templates that mimic the tetrahydrofuran ring of natural nucleosides [2]. The methyl ester racemate, available from Sigma-Aldrich (AldrichCPR) and Leyan (98% purity), provides sufficient material for route scouting and initial SAR exploration [3]. For programs requiring enantiopure material, the ethyl ester resolved via lipase Amano PS (98.0% ee) offers a higher-enantiopurity alternative, but at increased cost and with the need for subsequent transesterification if methyl ester downstream intermediates are required [4].

Multi-Kilogram Process Development for Cyclopropane-Containing Pharmaceutical Intermediates

Process chemistry teams evaluating cost of goods for cyclopropane-containing APIs should consider the methyl ester when the target molecule retains—or is derived from—the bridgehead carboxylate oxidation state. The 8.2% lower molecular weight of the methyl ester (156.14 vs. 170.16 g/mol for the ethyl ester) reduces raw material mass intensity across multi-step sequences where the ester is carried through multiple transformations before final hydrolysis [5]. The lower lipophilicity (LogP –0.28 vs. XLogP3-AA 0.5) also simplifies extractive workup of polar intermediates, potentially reducing solvent volumes. However, teams should verify that the 36% isolated yield reported for the chiral-pool route to the enantioenriched methyl ester (93.4% ee) is economically acceptable, or plan for an alternative resolution strategy.

Analytical Reference Standard and Impurity Profiling for Pregabalin and Brivaracetam Manufacturing

While the methyl ester racemate (CAS 13353-12-3) is not itself a registered pharmaceutical impurity, its close structural relationship to the ethyl ester analogs—which are formally listed as Pregabalin Impurity 26 (CAS 184838-77-5) and Brivaracetam Impurity 21 (CAS 145032-58-2)—makes it a valuable system suitability marker and method development tool for chromatographic impurity profiling [6]. The methyl ester's distinct retention time (shorter on reversed-phase HPLC owing to its lower LogP of –0.28 compared to the ethyl ester's XLogP3-AA of 0.5) provides orthogonal chromatographic resolution from the ethyl ester impurities, enabling unambiguous peak identification in HPLC purity methods for gabapentinoid and racetam-class APIs.

Quote Request

Request a Quote for Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.